molecular formula C14H15N3O2 B13833365 methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate

methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate

Cat. No.: B13833365
M. Wt: 257.29 g/mol
InChI Key: AZVLTBLQCCFKRP-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester (9ci) is a complex organic compound with a unique structure that includes a pyrrole ring substituted with methyl groups and a pyridine-imino moiety

Preparation Methods

The synthesis of 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester involves several steps. One common method includes the reaction of 2,4-dimethylpyrrole with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the imino derivative. This intermediate is then esterified using methanol and an acid catalyst to yield the final product .

Chemical Reactions Analysis

1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The pyrrole and pyridine rings allow the compound to form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives and pyridine-imino compounds. Compared to these, 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

methyl 2,4-dimethyl-5-(pyridin-3-yliminomethyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H15N3O2/c1-9-12(8-16-11-5-4-6-15-7-11)17-10(2)13(9)14(18)19-3/h4-8,17H,1-3H3

InChI Key

AZVLTBLQCCFKRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C=NC2=CN=CC=C2

Origin of Product

United States

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